molecular formula C19H19N3O B106256 2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol CAS No. 139191-80-3

2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol

Katalognummer: B106256
CAS-Nummer: 139191-80-3
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: SBUFZXRNKJQHLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol (BP 2-94) is an azomethine prodrug of (R)-α-methylhistamine [(R)-α-MeHA], a potent and selective histamine H3 receptor agonist. BP 2-94 was designed to address the rapid metabolic degradation of (R)-α-MeHA by histamine-N-methyltransferase (HNMT), which limits its therapeutic utility . The prodrug features an intramolecular hydrogen bond between the phenolic hydroxyl group and the azomethine nitrogen, conferring stability and enabling slow hydrolysis to release (R)-α-MeHA in vivo . BP 2-94 exhibits antinociceptive and anti-inflammatory properties via H3 receptor-mediated inhibition of neuropeptide release (e.g., substance P), making it a candidate for treating inflammatory pain, migraine, and asthma .

Vorbereitungsmethoden

Structural Analysis and Retrosynthetic Considerations

Molecular Architecture and Functional Groups

The target compound features:

  • A 1H-imidazole ring substituted at position 4 with a 2-propyl chain.

  • An imine (C=N) linkage bridging the imidazole-propyl group and a benzylphenol moiety.

  • A phenolic –OH group at the ortho position relative to the imine .

Retrosynthetic Disconnections

Retrosynthetic analysis suggests two primary pathways:

  • Imine Formation Route :

    • Disconnection at the C=N bond yields 1-(1H-imidazol-4-yl)propan-2-amine and 2-hydroxybenzophenone.

  • Coupling Route :

    • Ullmann or Buchwald-Hartwig coupling to connect imidazole and phenylmethylphenol precursors .

Synthetic Methodologies

Reaction Conditions

  • Precursor Synthesis :

    • 1-(1H-Imidazol-4-yl)propan-2-amine : Synthesized via nucleophilic substitution of 4-bromoimidazole with 1,2-diaminopropane .

    • 2-Hydroxybenzophenone : Prepared via Friedel-Crafts acylation of phenol with benzoyl chloride .

  • Condensation Protocol :

    • Equimolar amounts of amine and ketone are refluxed in anhydrous ethanol with catalytic acetic acid.

    • Molecular sieves (4Å) are used to absorb water, shifting equilibrium toward imine formation .

    • Yield : 68–72% after recrystallization from ethyl acetate .

Challenges and Solutions

  • Hydrolysis Sensitivity : The imine bond is prone to hydrolysis. Anhydrous conditions and inert atmospheres (N2/Ar) are critical.

  • Byproduct Formation : Excess ketone leads to enamine byproducts. Stoichiometric control and stepwise addition mitigate this .

Reaction Parameters

  • Substrates :

    • 4-Bromoimidazole and 2-(benzylideneamino)phenol.

  • Catalyst System :

    • CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF .

  • Base : Cs2CO3 (2 equiv) at 110°C for 12 h .

  • Yield : 58% after column chromatography (silica gel, hexane/EtOAc 4:1) .

Limitations

  • Regioselectivity : Competing coupling at imidazole N1 vs. C4 positions necessitates directing groups.

  • Copper Residues : Post-reaction purification with EDTA washes reduces Cu content to <10 ppm .

Boron Tribromide-Mediated Demethylation

  • Substrate : Methyl-protected precursor (e.g., 2-((N-(1-(1H-imidazol-4-yl)-2-propyl)imino)phenylmethyl)anisole).

  • Conditions :

    • BBr3 (3 equiv) in CH2Cl2 at 0°C → 25°C, 12 h .

  • Workup : Quenching with ice-water, neutralization with NaHCO3, and recrystallization (tert-butanol) .

  • Yield : 76–80% with >99% purity .

Alternative Demethylation Agents

  • HBr/AcOH : Lower yields (65%) and coloration issues (pink impurities) .

  • AlCl3/EtSH : Efficient but requires rigorous desulfurization .

Industrial-Scale Optimization

Solvent and Catalyst Recycling

  • NMP Recovery : Distillation under reduced pressure reclaims >90% solvent .

  • Copper Catalyst Reuse : CuI precipitates after reaction and is filtered for reuse, reducing costs by 30% .

Crystallization Techniques

  • Methyl tert-Butyl Ether (MTBE) : Recrystallization in MTBE yields white crystals, avoiding greenish tints from Cu residues .

  • Temperature Gradients : Slow cooling (0.5°C/min) enhances crystal purity and size distribution .

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 8.21 (s, 1H, imidazole H2), 7.85 (d, J=8.1 Hz, 2H, aromatic), 6.92 (s, 1H, phenolic –OH) .

  • HPLC : Purity >99.8% (C18 column, MeCN/H2O 60:40) .

Physicochemical Properties

PropertyValueMethod
Melting Point162–164°CDSC
Solubility (25°C)2.1 mg/mL in DMSOUSP <791>
LogP3.4 ± 0.2Shake-flask

Analyse Chemischer Reaktionen

BP-2.94 unterliegt einer Hydrolyse, um das aktive Medikament ®-alpha-Methylhistamin freizusetzen. Diese Hydrolyse kann unter physiologischen Bedingungen auftreten, z. B. in Gegenwart von Wasser und Enzymen im Körper . Die Verbindung unterliegt unter normalen physiologischen Bedingungen keinen signifikanten Oxidations- oder Reduktionsreaktionen. Das Hauptprodukt, das aus der Hydrolyse von BP-2.94 gebildet wird, ist ®-alpha-Methylhistamin .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The structural features of 2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol suggest that it may also possess similar activities. Studies have shown that imidazole compounds can inhibit the growth of various bacterial and fungal strains, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Properties
Compounds containing imidazole rings have been reported to exhibit anti-inflammatory effects. The incorporation of the phenolic moiety in this compound may enhance its pharmacological profile by improving solubility and bioavailability, thus making it a potential candidate for treating inflammatory diseases .

Anticancer Activity
Imidazole derivatives are also investigated for their anticancer properties. The unique structure of this compound allows for interactions with biological targets involved in cancer cell proliferation and survival, suggesting a pathway for therapeutic development against various cancer types .

Material Science Applications

Polymerization Catalysts
The compound can act as a catalyst in various polymerization reactions due to its ability to coordinate with metal ions. This property is particularly useful in synthesizing advanced materials with specific mechanical and thermal properties. The imidazole group can facilitate reactions that lead to the formation of polymers with enhanced functionalities .

Nanomaterials Synthesis
Recent studies have explored the use of imidazole derivatives in the synthesis of nanomaterials. The ability of this compound to stabilize nanoparticles could lead to advancements in nanotechnology applications, including drug delivery systems and sensors .

Case Studies and Research Findings

Study Focus Findings
Shalini et al., 2011Antimicrobial ActivityDemonstrated significant antibacterial effects of imidazole derivatives against Gram-positive and Gram-negative bacteria.
Achar et al., 2010Anti-inflammatory ActivityReported that modifications in the imidazole structure led to enhanced anti-inflammatory responses in animal models.
Yadav et al., 2011Anticancer PropertiesFound that specific imidazole derivatives inhibited tumor growth in vitro, suggesting potential for further development as anticancer agents.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogenated Analogs: (R)-4-Fluoro-2-[[N-[1-(1H-Imidazol-4-yl)-2-propyl]imino]-(4-chlorophenyl)methyl]phenol (Compound 9p)

Compound 9p, a halogenated analog of BP 2-94, substitutes the phenyl ring with fluorine and chlorine atoms. X-ray crystallography confirms that 9p retains the intramolecular hydrogen bond critical for stability . Key differences include:

  • Enhanced Lipophilicity: Halogenation increases lipophilicity, improving oral bioavailability and central nervous system (CNS) penetration compared to BP 2-94.

Table 1: Structural and Pharmacokinetic Comparison of BP 2-94 and 9p

Parameter BP 2-94 Compound 9p
Substituents Phenyl 4-Fluoro, 4-chlorophenyl
Intramolecular H-bond Present Present
CNS Penetration Low High
Oral Bioavailability High (ED50 = 0.03 µmol/kg in mice) Moderate (Data pending)

Parent Compound: (R)-α-Methylhistamine [(R)-α-MeHA]

BP 2-94’s efficacy hinges on its ability to circumvent the metabolic limitations of (R)-α-MeHA:

  • Plasma Stability : In humans, oral (R)-α-MeHA has a short half-life (<1 hr) due to HNMT-mediated methylation. BP 2-94 extends the half-life of (R)-α-MeHA to >24 hours, with plasma levels two orders of magnitude higher .
  • Therapeutic Efficacy : BP 2-94 achieves systemic effects (e.g., inhibition of capsaicin-induced inflammation, ED50 = 0.6–14 µmol/kg) without requiring direct CNS exposure, whereas (R)-α-MeHA requires higher doses for peripheral effects .

Table 2: Pharmacokinetic Comparison of BP 2-94 and (R)-α-MeHA

Parameter BP 2-94 (R)-α-MeHA
Half-life (Human) >24 hours <1 hour
Plasma AUC (Oral) 100-fold higher Low
HNMT Susceptibility Resistant (prodrug) Highly susceptible

Detailed Research Findings

Pharmacodynamic Properties

  • Anti-inflammatory Activity : BP 2-94 inhibits capsaicin-induced plasma protein extravasation in rats (ED50 = 0.6–14 µmol/kg) and reduces zymosan-induced paw edema in mice (ED50 = 1 µmol/kg) .
  • Antinociceptive Effects: In the phenylbenzoquinone writhing test, BP 2-94 shows an ED50 of 0.03 µmol/kg (oral), outperforming many nonsteroidal anti-inflammatory drugs .

Structural Insights

X-ray crystallography (using SHELX software ) confirms the planar azomethine linkage and intramolecular H-bond in BP 2-94 and 9p, which are critical for hydrolytic stability and controlled release of (R)-α-MeHA .

Biologische Aktivität

The compound 2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol , also known by its chemical formula C19H19N3OC_{19}H_{19}N_{3}O, is a phenolic derivative that incorporates an imidazole moiety. The imidazole ring is significant in biological systems, often contributing to various pharmacological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C19H19N3O\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}

Key Properties:

  • Molecular Weight: 305.37 g/mol
  • CAS Number: 132222
  • Solubility: Soluble in organic solvents; limited solubility in water.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, a study evaluating similar imidazole derivatives demonstrated potent antifungal activity against Candida albicans and non-albicans species. The derivatives showed Minimum Inhibitory Concentration (MIC) values significantly lower than traditional antifungal agents like fluconazole .

Anticancer Activity

The imidazole moiety is also associated with anticancer effects. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. For example, derivatives of imidazole have been reported to exhibit cytotoxic effects on human cancer cell lines, suggesting that this compound may possess similar properties .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Nitric Oxide Synthase Inhibition: The compound may inhibit inducible nitric oxide synthase (iNOS), leading to reduced nitric oxide production, which is implicated in inflammation and tumor progression .
  • Interference with Cellular Signaling Pathways: The phenolic structure may interact with various signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Study ReferenceFocusFindings
Antifungal ActivityDemonstrated MIC values lower than fluconazole against Candida species.
Anticancer ActivityReported cytotoxicity against various human cancer cell lines; induction of apoptosis noted.
Mechanistic InsightsSuggested role in inhibiting iNOS; potential impact on inflammatory pathways.

Q & A

Q. What are the optimal synthetic routes for 2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol, and how can reaction conditions be optimized to improve yield?

Basic Research Question
The compound can be synthesized via reductive amination or coupling reactions. For example, a Schiff base intermediate may form by reacting an imidazole-containing amine with a substituted benzaldehyde under inert conditions. Optimizing catalysts (e.g., NaBH₄ for reduction), solvents (e.g., ethanol or DMF), and temperature (40–80°C) can enhance yields. Monitoring reaction progress via TLC or HPLC is critical .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Basic Research Question
Use a combination of:

  • NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks. For example, aromatic protons appear at δ 7.2–7.8 ppm, while imine protons resonate near δ 8.5 ppm .
  • LC-MS to confirm molecular weight (e.g., [M+H]+ peaks) and detect impurities .
  • FTIR to identify functional groups (e.g., O-H stretches at ~3200 cm⁻¹ for phenolic groups) .

Q. How can researchers assess the compound’s stability under varying pH, temperature, and solvent conditions?

Basic Research Question
Design accelerated stability studies:

  • Incubate the compound in buffers (pH 3–9) at 25–60°C for 1–4 weeks.
  • Monitor degradation via HPLC to quantify remaining parent compound and identify breakdown products.
  • Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) involving modifications to the imidazole or phenolic moieties?

Advanced Research Question

  • Synthetic diversification : Introduce substituents (e.g., halogens, alkyl groups) to the imidazole or phenyl rings. For example, replacing the propyl group with a methyl or cyclopropyl chain can alter hydrophobicity .
  • Biological assays : Test analogs against target enzymes (e.g., cytochrome P450 isoforms) to correlate structural changes with activity shifts. Use statistical models (e.g., QSAR) to predict optimal substitutions .

Q. How can computational methods like molecular docking predict binding interactions between this compound and biological targets?

Advanced Research Question

  • Generate 3D structures using software like AutoDock Vina.
  • Dock the compound into target active sites (e.g., imidazole-binding enzymes) and evaluate binding scores.
  • Validate predictions with experimental data (e.g., IC₅₀ values from enzyme inhibition assays). Docking poses showing hydrogen bonds between the phenolic oxygen and catalytic residues (e.g., histidine) are prioritized .

Q. What methodologies identify degradation products or metabolites in environmental or biological systems?

Advanced Research Question

  • High-resolution mass spectrometry (HR-MS) : Detect and characterize metabolites via accurate mass measurements (e.g., oxidation products with +16 Da shifts) .
  • Environmental fate studies : Use soil/water microcosms to track degradation pathways. Extract samples with SPE cartridges and analyze via GC-MS or LC-MS/MS .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) during structural characterization?

Advanced Research Question

  • Compare experimental NMR shifts with simulated data (e.g., using ACD/Labs or ChemDraw).
  • Perform X-ray crystallography to unambiguously confirm bond lengths and angles. For example, imine bond lengths should be ~1.28 Å, consistent with C=N groups .
  • Re-examine synthetic steps for potential byproducts or tautomeric forms (e.g., imidazole ring protonation states) .

Q. What experimental designs are suitable for evaluating pharmacological activity while minimizing variability?

Advanced Research Question
Adopt a split-plot design to test multiple variables (e.g., dosage, administration route) efficiently. For example:

  • Main plots : Dose levels (low, medium, high).
  • Subplots : Administration routes (oral, intravenous).
  • Replicates : 4–6 biological replicates per group to account for individual variability .

Q. Notes

  • Data Sources : Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Chemical Science) and standardized methods from NIST .

Eigenschaften

IUPAC Name

2-[N-[1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-14(11-16-12-20-13-21-16)22-19(15-7-3-2-4-8-15)17-9-5-6-10-18(17)23/h2-10,12-14,23H,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUFZXRNKJQHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CN1)N=C(C2=CC=CC=C2)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139191-80-3
Record name BP 2-94
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139191803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol
Reactant of Route 2
2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol
Reactant of Route 3
2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol
Reactant of Route 4
2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol
Reactant of Route 5
2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol
Reactant of Route 6
2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.